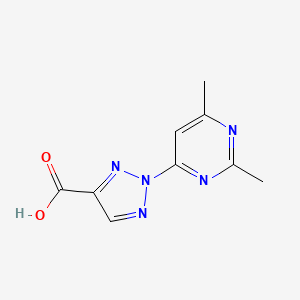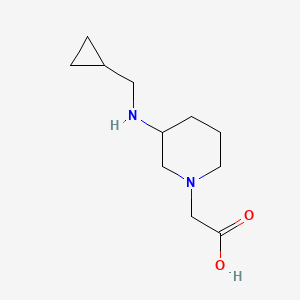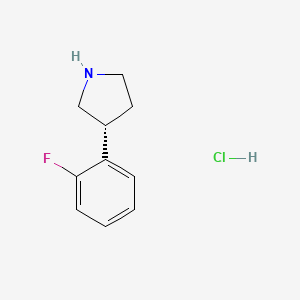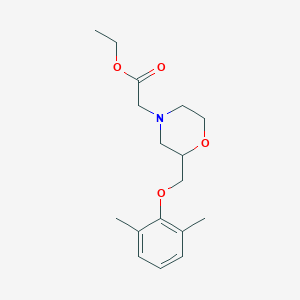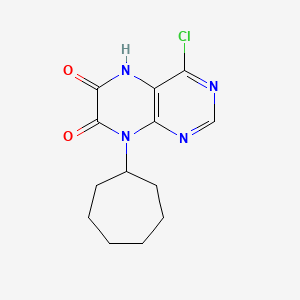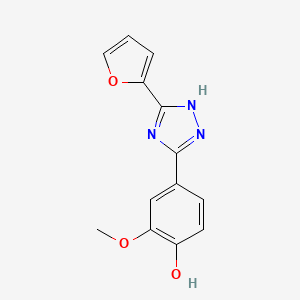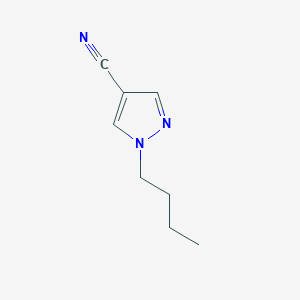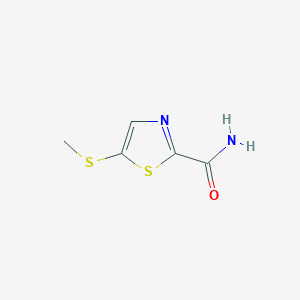
5-(Methylthio)thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)thiazole-2-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a methylthio group at the 5-position and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)thiazole-2-carboxamide typically involves the reaction of 2-aminothiazole with methylthiol and a carboxylating agent. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by methylation and carboxylation steps .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the thiazole ring and subsequent functionalization steps is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)thiazole-2-carboxamide involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways Involved: It induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, disrupting mitochondrial membrane potential and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-(Methylthio)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C5H6N2OS2 |
|---|---|
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
5-methylsulfanyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2OS2/c1-9-3-2-7-5(10-3)4(6)8/h2H,1H3,(H2,6,8) |
Clé InChI |
MFBOSASIQUFWSU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=C(S1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


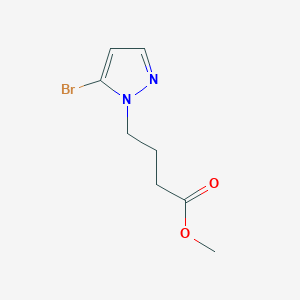
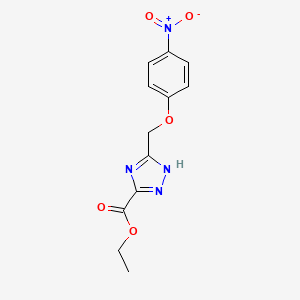
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)


